molecular formula C11H13NO2 B8461457 2-Amino-3-(2-vinylphenyl)propanoic acid

2-Amino-3-(2-vinylphenyl)propanoic acid

Cat. No.: B8461457
M. Wt: 191.23 g/mol
InChI Key: KKPWKZXSGILNKP-UHFFFAOYSA-N
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Description

2-Amino-3-(2-vinylphenyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a vinyl-substituted phenyl group at the β-carbon of the alanine backbone. This article compares its structural and functional attributes with similar compounds, emphasizing substituent-driven differences in activity, pharmacokinetics, and applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-amino-3-(2-ethenylphenyl)propanoic acid

InChI

InChI=1S/C11H13NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)

InChI Key

KKPWKZXSGILNKP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, biological activities, and applications based on the evidence provided:

Compound Substituent Molecular Weight Biological Activity/Application Source
2-Amino-3-(methylamino)-propanoic acid (BMAA) Methylamino 118.13 g/mol Neurotoxic; excitatory amino acid linked to ALS-like symptoms. Low BBB permeability .
2-Amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid (TAN-950 A) Isoxazolyl ~174.15 g/mol* Glutamate receptor agonist; synthetic derivatives show neuroactive potential .
2-Amino-3-(1H-indol-3-yl)propanoic acid (D-Tryptophan) Indol-3-yl 204.22 g/mol Precursor for bioactive peptides; used in cerium(III) complexes for antibacterial studies .
2-Amino-3-(4-bromophenyl)propanoic acid 4-Bromophenyl 244.09 g/mol Synthetic intermediate in asymmetric catalysis (e.g., Schiff base complexes) .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-Fluoro-4-hydroxyphenyl 199.18 g/mol Tyrosine derivative; potential role in amino acid metabolism or signaling pathways .
2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid Dicarboxyethylthio ~265.25 g/mol* NMDA receptor antagonist; isolated from fungi (e.g., Amanita species) .
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl ~187.23 g/mol* Substrate for biocatalytic reactions; studied in stereoselective biotransformations .

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Bioactivity: Aromatic vs. Heterocyclic Groups: BMAA (methylamino) and TAN-950 A (isoxazolyl) exhibit neuroactivity but differ in receptor specificity. Polar Functional Groups: The 3-fluoro-4-hydroxyphenyl derivative () highlights how electronegative substituents (e.g., -F, -OH) enhance solubility and modulate interactions with enzymes or transporters.

The vinylphenyl group, being hydrophobic, might improve BBB penetration compared to BMAA but could reduce solubility.

Applications in Synthesis: Bromophenyl derivatives () are key intermediates in asymmetric synthesis, suggesting that the target compound could serve similar roles in organometallic or pharmaceutical chemistry.

Research Findings and Data Tables

Table 1: Comparative Pharmacokinetic Data for Neuroactive Analogs

Compound BBB Permeability Half-Life (Plasma) Neurotoxic Threshold (Brain)
BMAA 2–5 × 10⁻⁵ mL/s/g ~1 day >250 µM
TAN-950 A derivatives Not reported Not reported Active at µM concentrations

Discussion and Implications

The vinylphenyl substituent in 2-Amino-3-(2-vinylphenyl)propanoic acid likely positions it between hydrophobic aryl analogs (e.g., bromophenyl) and polar derivatives (e.g., fluorohydroxyphenyl) in terms of bioavailability and target engagement.

  • Receptor Modulation : Structural similarity to TAN-950 A suggests possible glutamate receptor interactions.
  • Antimicrobial Agents : Analogous to cerium(III) complexes (), vinylphenyl derivatives might enhance metal-binding efficacy.
  • Synthetic Intermediates : Utility in asymmetric catalysis or peptide synthesis, leveraging the vinyl group for further functionalization.

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